molecular formula C12H24N2O B1390531 2-(1-Cyclohexyl-2-piperazinyl)ethanol CAS No. 1211505-12-2

2-(1-Cyclohexyl-2-piperazinyl)ethanol

Cat. No. B1390531
M. Wt: 212.33 g/mol
InChI Key: KXGXHRWDZAWKPR-UHFFFAOYSA-N
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Description

“2-(1-Cyclohexyl-2-piperazinyl)ethanol” is a chemical compound with the CAS Number: 1211505-12-2. It has a molecular weight of 212.34 . The IUPAC name for this compound is 2-(1-cyclohexyl-2-piperazinyl)ethanol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-(1-Cyclohexyl-2-piperazinyl)ethanol”, has been a topic of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .


Molecular Structure Analysis

The molecular formula of “2-(1-Cyclohexyl-2-piperazinyl)ethanol” is C12H24N2O . The InChI code for this compound is 1S/C12H24N2O/c15-9-6-12-10-13-7-8-14 (12)11-4-2-1-3-5-11/h11-13,15H,1-10H2 .

Scientific Research Applications

Molecular Structure and Spectral Analysis

  • Theoretical Investigation of Molecular Structure : A study by Mekala, Mathammal, and Sangeetha (2015) used density functional theory (DFT) to investigate the molecular structure and vibrational wavenumbers of 2-(1-piperazinyl)ethanol. They also analyzed its natural bond orbital (NBO), electronic properties, and nuclear magnetic resonance (NMR) chemical shifts (Mekala, Mathammal, & Sangeetha, 2015).

Coordination Chemistry and Structural Study

  • Study on Cadmium Salt Formation : Hakimi et al. (2013) discussed the formation of a new cadmium salt from the reaction of cadmium iodide with 2-(piperazin-1-yl)ethanol and cyclohexene oxide. The study included elemental analysis, FT-IR and Raman spectroscopy, and single-crystal X-ray diffraction (Hakimi et al., 2013).

Spectral Characterization in Synthesis

  • Dual Labelling of Lobuprofen : Santamaria et al. (1988) performed dual labelling of Lobuprofen using a derivative of 2-(1-piperazinyl)ethanol. This study involved synthesis, purification, and analytical techniques like UV spectrophotometry and HPLC (Santamaria et al., 1988).

Kinetic Complexation Study

  • Kinetic Analysis of Ligand Complexation : Vosough et al. (2008) investigated the multivariate kinetic complexation of a ligand synthesized from 2-(1-piperazinyl)ethanol and its interaction with Cu(2+) in an ethanol-water solution. The study included UV-vis spectroscopy and numerical analysis (Vosough et al., 2008).

Development of Novel Organic Ligands

  • Synthesis of Multidentate Bifunctional Organic Ligand : Cheadle et al. (2013) synthesized a new multidentate bifunctional organic ligand using piperazine and characterized it using various spectroscopic methods. They explored its potential as a building block in coordination and supramolecular chemistry (Cheadle et al., 2013).

High-Pressure Co-Crystallization

  • Co-Crystallization Study under High Pressure : Oswald and Pulham (2008) studied the crystallization of paracetamol and piperazine from ethanol under high pressure. Their research offered insights into the structural changes and hydrogen bonding arrangements under different conditions (Oswald & Pulham, 2008).

Synthesis and Structural Studies

  • Synthesis of Piperazine Derivatives : Research by various authors includes the synthesis of derivatives involving 2-(1-piperazinyl)ethanol and their structural characterization. These studies explore the potential applications of these derivatives in various fields such as pharmacology, coordination chemistry, and spectroscopy. Examples include the works of Rajkumar, Kamaraj, Krishnasamy (2014), Akopyan, Papoyan, Gevorgyan, Panosyan (2013), Andreotti, Gushikem (1991), and others (Rajkumar, Kamaraj, & Krishnasamy, 2014); (Akopyan et al., 2013); (Andreotti & Gushikem, 1991).

Safety And Hazards

The safety information available indicates that “2-(1-Cyclohexyl-2-piperazinyl)ethanol” may be an irritant . For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(1-cyclohexylpiperazin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c15-9-6-12-10-13-7-8-14(12)11-4-2-1-3-5-11/h11-13,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGXHRWDZAWKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCNCC2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclohexyl-2-piperazinyl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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